2,6-Dicloro-4-(trifluorometil)nicotinamida

Descripción general

Descripción

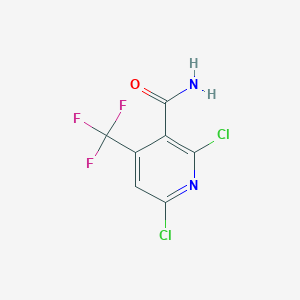

2,6-Dichloro-4-(trifluoromethyl)nicotinamide is an organic compound with the molecular formula C7H3Cl2F3N2O. It is a solid at room temperature and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of dichloro and trifluoromethyl groups attached to a nicotinamide core, which imparts unique chemical properties.

Aplicaciones Científicas De Investigación

2,6-Dichloro-4-(trifluoromethyl)nicotinamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used as an intermediate in the production of agrochemicals and pharmaceuticals.

Mecanismo De Acción

Target of Action

It is known that this compound is a metabolite of flonicamid , a novel insecticide with a rapid inhibitory effect against aphid feeding .

Mode of Action

As a metabolite of Flonicamid, it may share similar modes of action, which involves inhibiting the feeding of aphids

Biochemical Pathways

Given its association with Flonicamid, it may affect pathways related to the feeding and metabolism of aphids . More research is needed to fully understand the biochemical pathways this compound affects.

Result of Action

As a metabolite of Flonicamid, it may contribute to the overall insecticidal activity of the parent compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-(trifluoromethyl)nicotinamide typically involves the chlorination of 4-(trifluoromethyl)nicotinamide. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 2 and 6 positions of the nicotinamide ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is conducted in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

On an industrial scale, the production of 2,6-Dichloro-4-(trifluoromethyl)nicotinamide involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

2,6-Dichloro-4-(trifluoromethyl)nicotinamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, thiols, and alcohols.

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce corresponding carboxylic acids .

Comparación Con Compuestos Similares

Similar Compounds

- 2,6-Dichloro-4-methylpyridine

- 2,6-Dichloro-4-nitropyridine

- 2,6-Dichloro-4-(trifluoromethyl)aniline

Uniqueness

Compared to similar compounds, 2,6-Dichloro-4-(trifluoromethyl)nicotinamide is unique due to the presence of both dichloro and trifluoromethyl groups on the nicotinamide core. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity, making it valuable in various applications .

Actividad Biológica

2,6-Dichloro-4-(trifluoromethyl)nicotinamide (DCFTN) is a synthetic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and agrochemicals. With the molecular formula and a molecular weight of approximately 244.0 g/mol, its unique structure contributes to its reactivity and interaction with biological targets.

Structural Characteristics

The compound features:

- Two chlorine atoms at the 2 and 6 positions of the pyridine ring.

- A trifluoromethyl group at the 4 position, enhancing its lipophilicity and biological activity.

This structural arrangement allows DCFTN to interact effectively with various enzymes and receptors, making it a subject of interest in drug development and biological research.

Enzyme Inhibition

DCFTN has been studied primarily for its potential as an inhibitor of the Hepatitis C virus NS5B polymerase. Its structural similarity to other biologically active compounds facilitates binding to this viral enzyme, thereby inhibiting its activity and preventing viral replication.

Antimicrobial and Anticancer Activities

Research has indicated that DCFTN may possess antimicrobial properties, as well as potential anticancer activity. The trifluoromethyl group is known to enhance the potency of compounds against various biological targets, including cancer cells. Molecular docking studies suggest that DCFTN can effectively inhibit key enzymes involved in cancer progression, such as poly (adenosine diphosphate-ribose) polymerase (PARP) .

Biological Activity Data

The following table summarizes key findings related to the biological activity of DCFTN:

Case Studies

-

Antiviral Activity Against HCV

- A study demonstrated that DCFTN effectively inhibited HCV NS5B polymerase with a significant reduction in viral replication in vitro. The compound's mechanism involved direct interaction with the enzyme's active site, leading to competitive inhibition.

- Anticancer Potential

-

Antimicrobial Effects

- Research exploring the antimicrobial properties of DCFTN revealed that it exhibited activity against several bacterial strains, indicating potential applications in treating infections.

Propiedades

IUPAC Name |

2,6-dichloro-4-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3N2O/c8-3-1-2(7(10,11)12)4(6(13)15)5(9)14-3/h1H,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMYDDLYJBPUEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)C(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371668 | |

| Record name | 2,6-dichloro-4-(trifluoromethyl)nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158063-67-3 | |

| Record name | 2,6-Dichloro-4-(trifluoromethyl)-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158063-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-dichloro-4-(trifluoromethyl)nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloro-4-(trifluoromethyl)nicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.